molecular formula C32H38N4O6 B15312322 rac-5-({[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}methyl)-1-methyl-1H-pyrazole-3-carboxylic acid

rac-5-({[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}methyl)-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B15312322
M. Wt: 574.7 g/mol
InChI Key: SXDQTNHECUQIPL-IXCJQBJRSA-N
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Description

This compound is a racemic mixture (rac-) featuring a pyrazole core substituted at position 5 with a complex aminomethyl group. The substituent includes:

  • A (1R,2R)-configured cyclohexyl ring.
  • Dual protecting groups: a tert-butoxy carbonyl (Boc) and a 9H-fluoren-9-ylmethoxy carbonyl (Fmoc).
  • A carboxylic acid group at position 3 of the pyrazole ring.

The Boc and Fmoc groups are widely used in peptide synthesis for temporary and permanent protection of amino groups, respectively . This compound is likely an intermediate in medicinal chemistry, designed to enable selective deprotection for further functionalization .

Properties

Molecular Formula

C32H38N4O6

Molecular Weight

574.7 g/mol

IUPAC Name

5-[[9H-fluoren-9-ylmethoxycarbonyl-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-1-methylpyrazole-3-carboxylic acid

InChI

InChI=1S/C32H38N4O6/c1-32(2,3)42-30(39)33-26-15-9-10-16-28(26)36(18-20-17-27(29(37)38)34-35(20)4)31(40)41-19-25-23-13-7-5-11-21(23)22-12-6-8-14-24(22)25/h5-8,11-14,17,25-26,28H,9-10,15-16,18-19H2,1-4H3,(H,33,39)(H,37,38)/t26-,28-/m1/s1

InChI Key

SXDQTNHECUQIPL-IXCJQBJRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCCC[C@H]1N(CC2=CC(=NN2C)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1N(CC2=CC(=NN2C)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-5-({(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexylamino}methyl)-1-methyl-1H-pyrazole-3-carboxylic acid typically involves multiple steps:

  • Formation of the pyrazole ring : This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
  • Introduction of the cyclohexyl group : The cyclohexyl group can be introduced via a nucleophilic substitution reaction.
  • Protection of amino groups : The tert-butoxycarbonyl and fluorenylmethoxycarbonyl groups are introduced to protect the amino groups during the synthesis. This is typically done using reagents like di-tert-butyl dicarbonate and fluorenylmethoxycarbonyl chloride.
  • Coupling reactions : The protected amino acids are coupled using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions:
  • Oxidation : The compound can undergo oxidation reactions, particularly at the pyrazole ring and the cyclohexyl group.
  • Reduction : Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
  • Substitution : Nucleophilic substitution reactions can take place at the protected amino groups.
Common Reagents and Conditions:
  • Oxidation : Reagents like potassium permanganate or chromium trioxide can be used.
  • Reduction : Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
  • Substitution : Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
  • Oxidation : Oxidized derivatives of the pyrazole ring and cyclohexyl group.
  • Reduction : Alcohol derivatives of the carbonyl groups.
  • Substitution : Substituted amino derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, particularly in the field of peptide synthesis.

Biology: In biological research, it can be used to study the interactions of peptides with various biological targets, such as enzymes and receptors.

Industry: In the industrial sector, it can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-5-({(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexylamino}methyl)-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The protective groups (tert-butoxycarbonyl and fluorenylmethoxycarbonyl) play a crucial role in ensuring the stability and selectivity of the compound during these interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarities and Differences

Key structural analogs share Boc/Fmoc protection, cyclohexyl/cyclohexane motifs, and carboxylic acid groups but differ in heterocyclic cores and substitution patterns.

Compound Name / CAS Core Structure Substituents Molecular Weight (g/mol) Key Differences
Target Compound Pyrazole Boc, Fmoc, cyclohexyl ~550 (estimated) Reference compound
1-{[(Tert-butoxy)carbonyl]amino}-4-methylcyclohexane-1-carboxylic acid (CAS 2169168-08-3) Cyclohexane Boc, methyl ~285 Lacks pyrazole and Fmoc; simpler scaffold
1-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-4-methylcyclohexane-1-carboxylic acid (CAS 1013997-27-7) Cyclohexane Fmoc, methyl ~440 Lacks pyrazole; single protection (Fmoc only)
rac-1-[(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]-1H-1,2,3-triazole-4-carboxylic acid (CAS 2094495-60-8) Triazole Boc, cyclohexyl ~350 Triazole core vs. pyrazole; different stereochemistry
5-({[(tert-Butoxy)carbonyl]amino}methyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic Acid (CAS 1803610-81-2) Pyrazolo-pyridine Boc ~320 Fused pyridine ring; lacks Fmoc and cyclohexyl

Physicochemical Properties

  • Hydrophobicity : The Boc and Fmoc groups increase logP (estimated >3.5), making the target compound more lipophilic than analogs with single protection (e.g., CAS 2169168-08-3, logP ~2.1) .
  • Solubility : High molecular weight (~550 g/mol) and hydrophobicity likely reduce aqueous solubility compared to smaller analogs (e.g., CAS 1803610-81-2, ~320 g/mol) .
  • Synthetic Accessibility : The dual protection strategy (Boc/Fmoc) allows sequential deprotection, a common feature in solid-phase peptide synthesis, but introduces steric hindrance during coupling reactions .

Functional and Bioactivity Considerations

  • Protection Strategy : Unlike compounds with single Boc or Fmoc groups, the dual protection in the target compound enables orthogonal deprotection, critical for stepwise synthesis of complex molecules .
  • Heterocyclic Core Impact : Pyrazole derivatives often exhibit higher metabolic stability than triazoles (e.g., CAS 2094495-60-8) due to reduced susceptibility to oxidative degradation .
  • Proteomic Interaction : While specific bioactivity data are unavailable, proteome-wide interaction signatures (as in the CANDO platform ) suggest that analogs with similar scaffolds (e.g., pyrazole vs. pyrazolo-pyridine) may target overlapping protein classes, such as kinases or proteases.

Methodological Comparisons

  • Similarity Indexing : Using Tanimoto coefficients (Morgan fingerprints) and Murcko scaffold analysis , the target compound clusters with Boc/Fmoc-protected cyclohexyl derivatives but diverges from triazole- or thiophene-containing analogs (e.g., CAS 1340291-71-5 ).
  • QSAR Relevance: The compound’s structural complexity places it outside the applicability domain (AD) of simpler QSAR models trained on monocyclic carboxylates .

Biological Activity

Rac-5-({(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexylamino}methyl)-1-methyl-1H-pyrazole-3-carboxylic acid is a complex organic compound with a molecular formula of C26H34N4O5 and a molecular weight of approximately 478.57 g/mol. The compound features a pyrazole ring, which is associated with diverse biological activities, and various functional groups that may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Structural Characteristics

The structure of rac-5 includes:

  • Pyrazole Ring : Known for its involvement in various biological processes.
  • Cyclohexyl Group : May influence the compound's pharmacokinetic properties.
  • Protecting Groups : Tert-butoxycarbonyl (Boc) and fluorenylmethoxycarbonyl (Fmoc), commonly used in peptide synthesis.

These features suggest potential interactions with biological targets, including enzymes and receptors.

Biological Activity

Research into the specific biological activities of rac-5 is ongoing. However, preliminary studies indicate several potential activities:

  • Antitumor Activity : The structural features align with known compounds exhibiting antitumor effects. The pyrazole moiety has been linked to inhibiting cancer cell proliferation.
  • Anti-inflammatory Properties : Compounds with similar structures have shown promise in reducing inflammation through modulation of cytokine release.
  • Enzyme Inhibition : Interaction studies suggest that rac-5 may bind to specific enzymes, potentially inhibiting their activity. This could be significant in developing treatments for diseases where enzyme regulation is crucial.
  • Neuroprotective Effects : Some derivatives of pyrazole compounds have demonstrated neuroprotective properties, indicating that rac-5 might also contribute to neuroprotection.

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Study on Pyrazole Derivatives : A study demonstrated that certain pyrazole derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting that rac-5 may have similar effects due to its structural similarities .
  • Inflammation Models : In vivo studies using models of inflammation showed that compounds with similar functional groups reduced inflammatory markers significantly .

Interaction Studies

Recent research utilized techniques such as:

  • Molecular Docking : To predict the binding affinity of rac-5 to various biological targets.
  • Enzyme Kinetics : To assess the inhibitory effects on specific enzymes relevant to disease pathways.

These studies help elucidate the mechanism of action and therapeutic potential of rac-5.

Comparative Analysis

To better understand the potential applications of rac-5, a comparison with similar compounds is useful:

Compound NameStructure FeaturesBiological ActivityReferences
Compound APyrazole, CyclohexaneAntitumor, Anti-inflammatory
Compound BPyrazole, Aromatic RingsNeuroprotective
Compound CPyrazole, Aliphatic ChainsEnzyme Inhibition

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